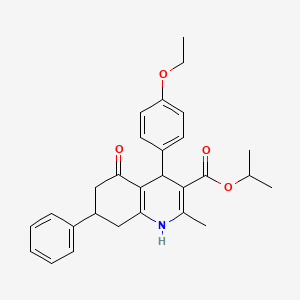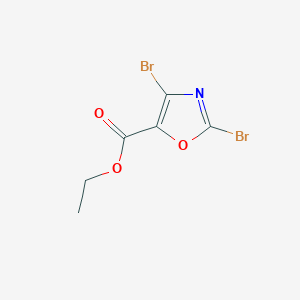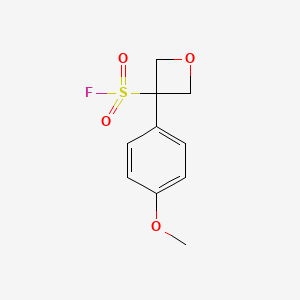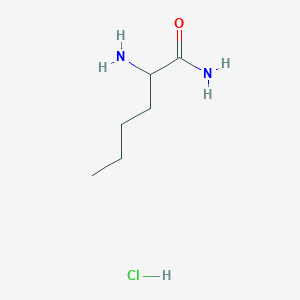![molecular formula C25H18Cl2N2O2 B12504487 4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)
4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalene core substituted with a hydroxy group, a carboxamide group, and an imino group linked to a dichlorophenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is modified to introduce the hydroxy and carboxamide groups.
Introduction of the imino group: The imino group is introduced through a condensation reaction between the naphthalene derivative and 2,5-dichlorobenzaldehyde under acidic or basic conditions.
Final coupling: The final product is obtained by coupling the intermediate with 2-methylaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-tubercular agent due to its structural similarity to known bioactive compounds.
Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The imino group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, potentially inhibiting or activating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl moiety but lacks the naphthalene core and imino group.
Indole Derivatives: Similar in having aromatic rings and potential biological activity.
Uniqueness
4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H18Cl2N2O2 |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
4-[(2,5-dichlorophenyl)iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18Cl2N2O2/c1-15-6-2-5-9-22(15)29-25(31)19-12-16-7-3-4-8-18(16)20(24(19)30)14-28-23-13-17(26)10-11-21(23)27/h2-14,30H,1H3,(H,29,31) |
InChI-Schlüssel |
OFKQHTSYZXGGPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)C=NC4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12504425.png)
![5-(2-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504436.png)

![N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504444.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504451.png)


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)

![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)


